![molecular formula C21H18FN3 B13955621 1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine CAS No. 225117-51-1](/img/structure/B13955621.png)
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine is a synthetic compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorobenzyl and benzyl groups in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base.
N-Benzylation: The final step involves the N-benzylation of the benzimidazole core using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of benzimidazole derivatives.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives, such as:
Astemizole: A histamine H1-receptor antagonist with anti-allergic properties.
Norastemizole: A metabolite of astemizole with enhanced potency and reduced side effects.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
225117-51-1 |
|---|---|
Molecular Formula |
C21H18FN3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C21H18FN3/c22-18-12-10-17(11-13-18)15-25-20-9-5-4-8-19(20)24-21(25)23-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24) |
InChI Key |
LEBHZZXYCILPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.4]nonane](/img/structure/B13955577.png)






